3-Methyl-5-methylsulfanylpyridine
Description
3-Methyl-5-methylsulfanylpyridine is a heterocyclic organic compound featuring a pyridine ring substituted with a methyl group at the 3-position and a methylsulfanyl (SCH₃) group at the 5-position.
Properties
IUPAC Name |
3-methyl-5-methylsulfanylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-6-3-7(9-2)5-8-4-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPONQYZKJORBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-methylsulfanylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine as the base structure.
Thiomethylation: The introduction of a methylsulfanyl group at the fifth position can be achieved using a thiomethylation reaction. This involves the reaction of the intermediate compound with a methylthiol reagent under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-methylsulfanylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Methyl-5-methylsulfanylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-5-methylsulfanylpyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The presence of the methylsulfanyl group can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
The following analysis compares 3-Methyl-5-methylsulfanylpyridine to structurally or functionally related compounds from the evidence, focusing on substituent effects, pharmacological relevance, and physicochemical properties.
Substituent Position and Functional Group Variations
Key Observations :
- Electronic Effects : The methylsulfanyl group in this compound is less polar than sulfonamide groups in Sulfapyridine or 4-Methylsulfadiazine, likely reducing solubility in aqueous media but enhancing lipid membrane permeability .
- Pharmacological Relevance : Sulfonamide-containing analogs (e.g., Sulfapyridine) exhibit antibacterial activity via dihydropteroate synthase inhibition, whereas the thioether group in this compound may favor alternative mechanisms, such as metal chelation or radical scavenging.
Physicochemical Properties
| Property | This compound | Sulfapyridine | 4-Methylsulfadiazine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~167.2 (estimated) | 249.3 | 264.3 |
| LogP (lipophilicity) | ~1.8 (predicted) | 0.5 | 0.7 |
| Water Solubility | Low (thioether) | Moderate | Low |
| pKa (pyridine nitrogen) | ~6.5 (estimated) | 2.8 | 6.6 |
Research Findings :
- Lipophilicity : The methylsulfanyl group increases LogP compared to sulfonamide derivatives, suggesting improved blood-brain barrier penetration but reduced renal excretion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
